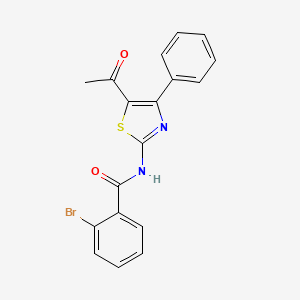

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O2S/c1-11(22)16-15(12-7-3-2-4-8-12)20-18(24-16)21-17(23)13-9-5-6-10-14(13)19/h2-10H,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCCHGMNBWIOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2Br)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The acetyl and phenyl groups are introduced through subsequent substitution reactions. The final step involves the bromination of the benzamide moiety using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under conditions such as reflux in an appropriate solvent.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted benzamide derivatives.

Scientific Research Applications

Anticancer Applications

Research indicates that N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide exhibits significant anticancer properties. Its mechanism of action may involve the inhibition of specific kinases that play roles in cell proliferation and survival. Initial studies suggest that this compound can induce apoptosis in cancer cells, making it a potential lead compound for developing new anticancer agents .

Table 1: Summary of Anticancer Activity Studies

Pharmaceutical Development

The unique structure of this compound allows for further derivatization to enhance its efficacy and reduce toxicity. Researchers are exploring modifications to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). This compound may serve as a scaffold for designing new therapeutics targeting specific enzymatic pathways involved in various diseases .

Mechanistic Studies

Understanding the molecular interactions of this compound with biological targets is crucial for elucidating its therapeutic potential. Studies have indicated that it interacts with several enzymes and receptors involved in cell signaling pathways. These interactions can lead to significant alterations in cellular functions, providing insights into its pharmacological profile .

Case Studies and Experimental Findings

Several case studies have documented the synthesis and evaluation of this compound:

- Synthesis and Characterization : The synthesis typically involves multi-step reactions starting from commercially available precursors. Characterization methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of the compound.

- In Vitro Studies : Various studies have utilized cell lines such as A549 (lung cancer) and MCF7 (breast cancer) to assess the anticancer activity of this compound. Results indicate that it exhibits dose-dependent cytotoxic effects on these cell lines.

- Mechanistic Insights : In silico studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggest that the compound may inhibit key signaling pathways critical for tumor growth .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The bromobenzamide moiety may enhance the compound’s binding affinity to its targets, leading to its bioactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the thiazole ring, benzamide group, and additional functional modifications. Key comparisons include:

Table 1: Structural and Functional Comparison of Thiazol-2-yl Benzamide Derivatives

Key Observations :

- Antiparasitic Activity : The nitro and trifluoromethyl groups in enhance activity, likely via electron-withdrawing effects that stabilize interactions with parasitic enzymes like PFOR.

- Anticancer Potential: Substitutions such as dichlorobenzyl () or acetyl groups (target compound) may enhance cytotoxicity by improving membrane permeability or binding to kinase targets.

- Enzyme Inhibition : The 4-hydroxy-3-methoxyphenyl group in facilitates COX-2 selectivity, whereas the bromine in the target compound could favor hydrophobic interactions with alternative targets.

Crystallographic and Computational Insights

- Crystal Packing : Analogs like exhibit intermolecular hydrogen bonds (N–H⋯N/O) that stabilize crystal structures, which may influence solubility and bioavailability.

- Docking Studies : Hydrophobic interactions (e.g., bromine in the target compound) and π-stacking (phenyl rings) are critical for binding to enzymes like 15-LOX or COX .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with an acetyl group, a phenyl group, and a bromobenzamide moiety. The unique structural components contribute to its biological properties. The presence of the bromine atom enhances lipophilicity and may influence the compound's ability to penetrate cellular membranes.

| Structural Feature | Description |

|---|---|

| Thiazole Ring | Five-membered ring containing sulfur and nitrogen |

| Acetyl Group | Enhances solubility and reactivity |

| Phenyl Group | Increases lipophilicity |

| Bromobenzamide | Potentially alters pharmacokinetics |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that this compound may inhibit kinases involved in cell proliferation, leading to apoptosis in cancer cells.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to specific kinases, disrupting their function.

- Cell Signaling Alteration : By interacting with various receptors, it can modify cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antimicrobial properties against various pathogens.

Anticancer Activity

A study focused on the anticancer potential of thiazole derivatives reported that compounds similar to this compound exhibited significant cytotoxic effects against multiple cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

In vitro tests have shown that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness was evaluated using standard disc diffusion methods against pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies

- Anticancer Research : A study published in 2023 demonstrated that thiazole derivatives, including this compound, showed IC50 values ranging from 15 µM to 30 µM against various cancer cell lines. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of the compound against Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound exhibited moderate activity with minimum inhibitory concentrations (MIC) ranging from 32 µg/mL to 64 µg/mL .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura) to form C–N bonds between thiazole precursors and bromobenzamide derivatives. Key parameters include:

- Catalyst : Pd(OAc)₂ or Pd₂(dba)₃ with ligands like XPhos .

- Solvent : Polar aprotic solvents (DMF, DMSO) at 80–100°C .

- Purification : Thin-layer chromatography (TLC) and recrystallization from methanol or ethanol to ensure purity .

- Optimization : Adjust reaction time (12–24 hr) and stoichiometric ratios (1:1.2 for aryl halide to amine) to maximize yields. Monitor intermediates via <sup>1</sup>H NMR .

Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?

- X-ray crystallography : Resolves crystal packing, hydrogen-bonding networks (e.g., N–H⋯N and N–H⋯O interactions), and dihedral angles between aromatic rings. Use SHELX software for refinement .

- Spectroscopy :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify acetyl (δ ~2.5 ppm), bromobenzamide (δ ~7.3–8.2 ppm), and thiazole protons (δ ~7.0–7.5 ppm) .

- IR spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

- Methodology :

- Comparative synthesis : Replace bromine with chloro/nitro groups or modify the phenyl/acetyl moieties .

- Biological assays : Test derivatives against cancer cell lines (e.g., NCI-60 panel) or microbial strains, correlating IC₅₀ values with substituent electronegativity and steric effects .

- Computational modeling : Use Multiwfn for electron density topology analysis or molecular docking to predict target binding (e.g., enzyme active sites) .

Q. What advanced techniques elucidate the conformational dynamics and intermolecular interactions in crystalline states?

- Single-crystal XRD : Resolve asymmetric units with two independent molecules (common in thiazole derivatives) and quantify torsional angles (e.g., 33.8° vs. 59.7° dihedral angles between thiazole and benzene rings) .

- Hirshfeld surface analysis : Map close contacts (e.g., H⋯F, H⋯O) and quantify contribution of hydrogen bonds to crystal stability .

Q. How can reaction pathways be optimized to mitigate side reactions during scale-up synthesis?

- Key strategies :

- Inert atmosphere : Use argon/nitrogen to prevent oxidation of thiazole intermediates .

- Catalyst screening : Test Pd/C or Ni-based catalysts for cost-effectiveness and reproducibility .

- Flow chemistry : Improve heat/mass transfer for exothermic steps (e.g., acetyl group introduction) .

Q. What methodologies are employed to assess the compound’s mechanism of action in biological systems?

- In vitro assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.